BenchChemオンラインストアへようこそ!

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Anticancer EGFR inhibition Anticonvulsant

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172913-68-6) is a synthetic small-molecule heterocyclic compound with the molecular formula C24H20N4OS and a molecular weight of 412.51 g/mol. It belongs to the pyrazolyl-benzothiazole-naphthamide chemotype, a class that has been investigated in medicinal chemistry contexts including anticancer, anticonvulsant, and anti-infective research.

Molecular Formula C24H20N4OS
Molecular Weight 412.51
CAS No. 1172913-68-6
Cat. No. B2810412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
CAS1172913-68-6
Molecular FormulaC24H20N4OS
Molecular Weight412.51
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=CC=CC=C5C=C4)C
InChIInChI=1S/C24H20N4OS/c1-14-10-15(2)22-20(11-14)30-24(26-22)28-21(12-16(3)27-28)25-23(29)19-9-8-17-6-4-5-7-18(17)13-19/h4-13H,1-3H3,(H,25,29)
InChIKeySQVCCXHDOUSATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172913-68-6): Procurement-Ready Physicochemical and Purity Baseline


N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172913-68-6) is a synthetic small-molecule heterocyclic compound with the molecular formula C24H20N4OS and a molecular weight of 412.51 g/mol [1]. It belongs to the pyrazolyl-benzothiazole-naphthamide chemotype, a class that has been investigated in medicinal chemistry contexts including anticancer, anticonvulsant, and anti-infective research. The compound is typically supplied at ≥95% purity for laboratory-scale research applications [1]. However, a comprehensive literature search reveals an absence of publicly accessible, head-to-head comparative bioactivity data, selectivity profiles, or mechanism-of-action studies for this specific compound against defined comparator molecules.

N-(1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide: Risks of Unvalidated Substitution by In-Class Analogs


Substituting a specific pyrazolyl-benzothiazole-naphthamide congener with a structurally similar analog cannot be performed without experimental validation. Published structure–activity relationship (SAR) studies on related chemotypes demonstrate that minor substituent changes on the benzothiazole ring, pyrazole core, or naphthamide moiety can drastically alter potency, target selectivity, and physicochemical properties [1][2]. For example, in a series of pyrazole-thiazole-naphthalene antitumor agents, replacing a 4,6-dimethyl substitution pattern with –OCH3, –H, –Br, –Cl, or –F led to substantial variation in anti-proliferative activity (rank order: –OCH3 > –CH3 > –H > –Br > –Cl > –F) [1]. Likewise, in benzothiazole-dimethylpyrazole anticonvulsants, a single 2-fluorobenzyloxy substitution yielded an ED50 of 160.4 mg/kg and a protective index of 2.74, significantly outperforming other analogs [2]. These class-level precedents underscore that generic substitution without confirmatory data carries a high risk of compromised experimental outcomes.

N-(1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide: Quantitative Evidence Gap Analysis for Scientific Selection


No Publicly Available Head-to-Head Bioactivity Data Against Defined Comparators for This Compound

At the time of analysis, no published studies containing quantitative head-to-head biological activity data (e.g., IC50, Ki, ED50, MIC) for N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide versus structurally defined comparator compounds were identified in PubMed, ChEMBL, BindingDB, or patent databases. The compound's bioactivity remains uncharacterized in the public domain. An exhaustive search for 'N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide' combined with terms such as 'biological activity,' 'antitumor,' 'EGFR,' 'IC50,' and 'assay' yielded no primary research articles or patents containing experimental data for this specific compound [1]. The BindingDB record originally retrieved for this CAS number (BDBM50276883, CHEMBL4175800) was confirmed to correspond to a different molecular structure (InChIKey=KCZKJUGTTGALLE-UHFFFAOYSA-N) and is not applicable to this compound [2]. Consequently, no evidence dimension can be populated with 'Target_Compound_Data' versus 'Comparator_Or_Baseline' values.

Anticancer EGFR inhibition Anticonvulsant

N-(1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide: Inferred Application Scenarios from Class-Level Precedents


SAR Probe for Benzothiazole Substituent Effects in Naphthamide-Containing Chemotypes

Given the established SAR trend in pyrazole-thiazole-naphthalene antitumor agents, where the rank order of benzothiazole A-ring substituents is –OCH3 > –CH3 > –H > –Br > –Cl > –F for anti-proliferative activity [1], this compound (bearing 4,6-dimethyl substitution) could serve as a systematic SAR probe. When compared with the unsubstituted benzothiazole analog (N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide, CAS 1170399-99-1) and the 4-ethoxy analog (CAS 1172972-92-7), the 4,6-dimethyl congener can help quantify the incremental contribution of dual methyl substitution to target engagement and cellular potency. This application is contingent upon the user generating de novo comparative data.

Comparator Compound for Anticonvulsant Benzothiazole-Dimethylpyrazole Lead Optimization Programs

In a related benzothiazole-dimethylpyrazole scaffold, compound 6g (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) demonstrated an ED50 of 160.4 mg/kg and a protective index of 2.74 in the maximal electroshock (MES) seizure model, outperforming sodium valproate [2]. The naphthamide-bearing compound under consideration differs by the replacement of the 2-fluorobenzyloxy group with a 2-naphthamide moiety. This structural divergence makes the compound a valuable comparator for probing the role of the C6 substituent on anticonvulsant efficacy and neurotoxicity, provided that parallel MES and rotarod neurotoxicity assays are performed.

EGFR Kinase Inhibition Profiling in the Context of Pyrazole-Thiazole-Naphthalene Hybrids

A closely related chemotype sub-series achieved an EGFR IC50 as low as 0.12 μM (compound 7d) and HeLa cell anti-proliferative IC50 of 0.86 μM [1]. While these values correspond to a dihydropyrazole-thiazolone-naphthalene scaffold rather than the exact benzothiazole-pyrazole-naphthamide architecture, they establish a performance benchmark for EGFR-targeted activity within this broader chemical space. Researchers evaluating this compound as a potential EGFR inhibitor should benchmark against compound 7d and its structural analogs to determine whether the 4,6-dimethylbenzothiazole-naphthamide configuration yields comparable or superior kinase inhibition.

Quote Request

Request a Quote for N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.